

Denibulin MRI Biomarker Correlation Data

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Compound Focus: Denibulin Hydrochloride

CAS No.: 779356-64-8

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Trial Phase	VDA Agent	Imaging Modality	Biomarker	Correlation Finding	Clinical Context
Phase I [1] [2]	Denibulin (MN-029)	Dynamic Contrast-Enhanced MRI (DCE-MRI)	Ktrans (volume transfer constant)	Significant negative linear correlation between reduction in Ktrans and drug exposure (AUC) [1] [2].	Patients with advanced solid tumors; imaging at 6-8 hours post-dose [1].

Detailed Experimental Protocol

For researchers looking to replicate or understand this biomarker assessment, the following methodological details are critical.

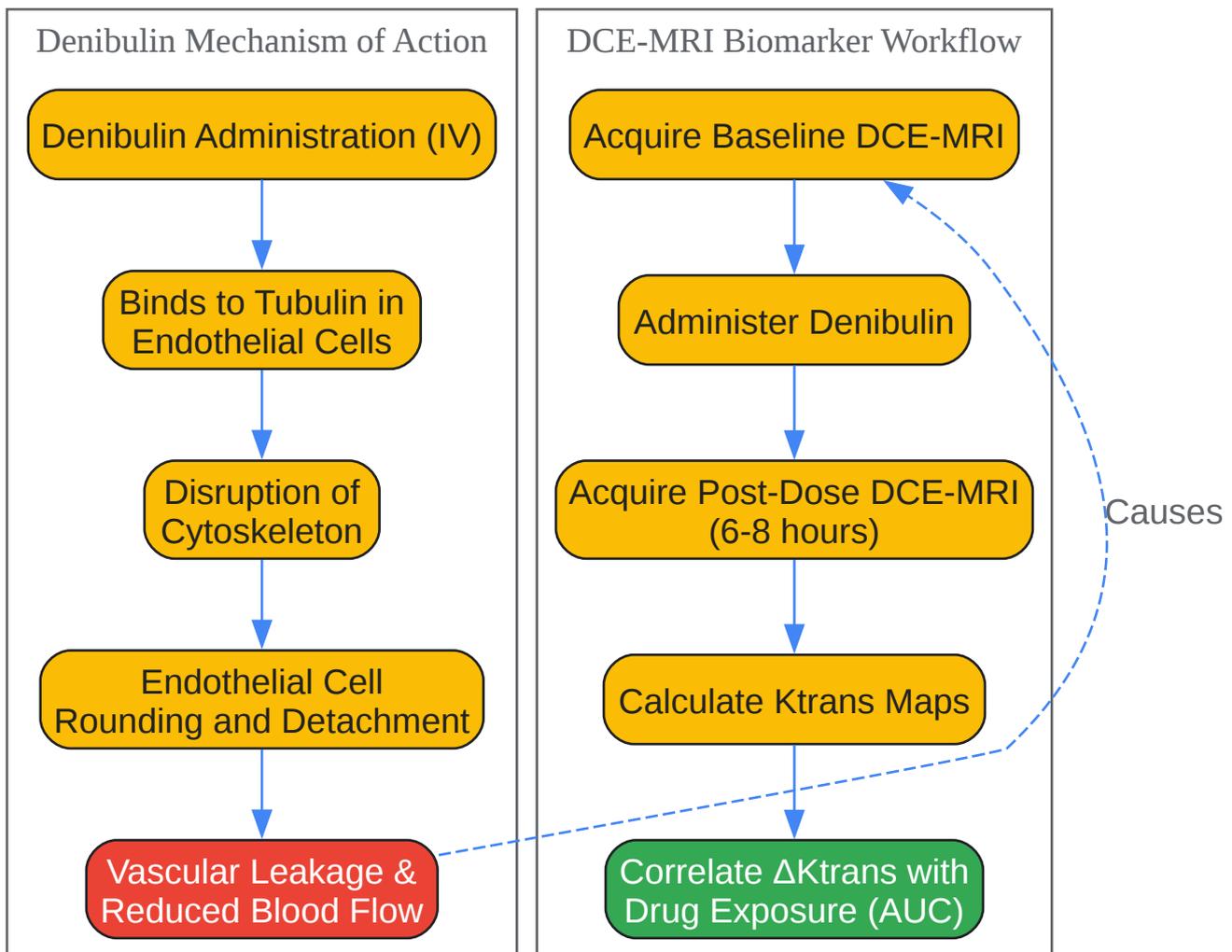
- Clinical Trial Design:** This was an open-label, multi-site Phase I study (NCT00423410) designed to determine the safety and pharmacokinetics of denibulin in patients with advanced solid tumors. The study followed a dose-escalation design [3] [4].
- Dosing and Timing:** Patients received intravenous denibulin at doses ranging from **4.0 to 225 mg/m²**. The key DCE-MRI scans were acquired at two time points: **at baseline and at 6-8 hours post-dose** on day 1 of the first treatment cycle [1].
- MRI Acquisition and Analysis:**
 - Technique:** Dynamic Contrast-Enhanced MRI (DCE-MRI).
 - Biomarker Calculated:** **Ktrans**, which is the volume transfer constant between blood plasma and the extravascular extracellular space (EES). This parameter is related to both blood flow

and the permeability-surface area product, making it a sensitive marker for vascular function [2].

- **Endpoint:** The change in Ktrans from baseline to the 6-8 hour post-dose scan was calculated and correlated with pharmacokinetic parameters, specifically the **area under the plasma concentration-time curve (AUC)** for denibulin [1] [2].

Mechanism of Action and Experimental Workflow

The correlation between denibulin and reduced Ktrans is rooted in its mechanism of action as a Vascular Disrupting Agent (VDA). The following diagram illustrates the drug's pathway and the subsequent experimental workflow to measure its effect.



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Interpretation and Research Significance

The **significant negative correlation** observed means that higher exposure to denibulin resulted in a greater reduction in tumor Ktrans values [1] [2]. This is interpreted as a direct, dose-dependent **anti-vascular effect**:

- **Ktrans Reduction**: Indicates a shutdown of tumor blood flow and a decrease in vascular permeability, which is the intended pharmacological effect of a VDA [2].
- **Biomarker Utility**: This DCE-MRI data served as a key **proof-of-mechanism** biomarker in the Phase I trial, providing objective evidence that the drug was hitting its biological target, even in the absence of immediate tumor shrinkage [2].

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References

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